4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, a cyclopropyl group, and a benzyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid methyl ester
- 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The benzyl ester group in 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester provides unique properties such as increased lipophilicity and potential for selective enzymatic hydrolysis. This makes it distinct from similar compounds with different ester groups, which may have varying solubility, stability, and biological activity.
Properties
IUPAC Name |
benzyl 4-[[cyclopropyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-21(18-6-7-18)14-16-8-10-20(11-9-16)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRIFVVCDUMXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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